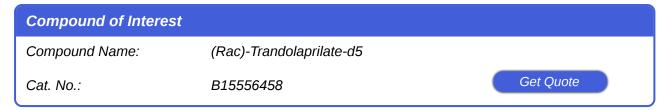


(Rac)-Trandolaprilate-d5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to (Rac)-Trandolaprilate-d5

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **(Rac)-Trandolaprilate-d5**. Given that **(Rac)-Trandolaprilate-d5** is the deuterated form of Trandolaprilat, this guide draws extensively from the literature on Trandolapril and its active metabolite, Trandolaprilat. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

(Rac)-Trandolaprilate-d5 is a stable isotope-labeled version of Trandolaprilat, the active diacid metabolite of the prodrug Trandolapril. Trandolapril is an angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2][3] The deuterium labeling in (Rac)-Trandolaprilate-d5 makes it a valuable tool in pharmacokinetic studies and as an internal standard in analytical assays.

Trandolapril is chemically described as (2S,3aR,7aS)-1-[(S)-N-[(S)-1-Carboxy-3-phenylpropyl] alanyl] hexahydro-2-indolinecarboxylic acid, 1-ethyl ester.[4] Upon oral administration, Trandolapril undergoes de-esterification, primarily in the liver, to form the more potent ACE inhibitor, Trandolaprilat.[1][2][3][4] Trandolaprilat is approximately eight times more active as an ACE inhibitor than Trandolapril.[3][4][5]

Table 1: Physicochemical Properties of Trandolapril



Property	Value	Reference
Molecular Formula	C24H34N2O5	[4]
Molecular Weight	430.54 g/mol	[4]
Melting Point	125°C	[4]
Appearance	White or almost white powder	[4]
Solubility	Soluble (>100 mg/mL) in chloroform, dichloromethane, and methanol	[4]

Table 2: Chemical Identifiers for Trandolapril

Identifier	Value	Reference	
IUPAC Name	(2S,3aR,7aS)-1-[(2S)-2- [[(2S)-1-ethoxy-1-oxo-4- phenylbutan-2- yl]amino]propanoyl]-2,3,3a,4,5, 6,7,7a-octahydroindole-2- carboxylic acid	[6]	
Canonical SMILES	CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O	[6]	
InChI Key	VXFJYXUZANRPDJ- WTNASJBWSA-N	[6]	

Table 3: Pharmacokinetic Properties of Trandolapril and Trandolaprilat

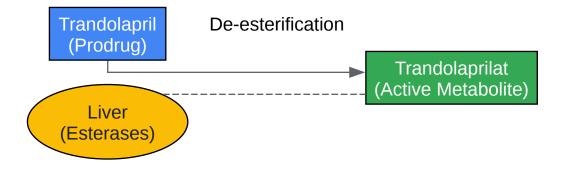


Parameter	Trandolapril	Trandolaprilat	Reference
Absolute Bioavailability	~10%	~70% (from Trandolapril)	[4]
Time to Peak Plasma Concentration	~1 hour	4 - 10 hours	[4]
Elimination Half-life	~6 hours	22.5 hours (effective)	[4]
Serum Protein Binding	~80%	65 - 94% (concentration- dependent)	[1]
Excretion	~33% in urine, ~66% in feces (as parent drug and metabolites)	[4][5]	

Mechanism of Action

Trandolapril exerts its therapeutic effects via its active metabolite, Trandolaprilat, which is a potent inhibitor of the angiotensin-converting enzyme (ACE).[4][5] ACE is a key component of the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure and fluid balance.[1][2][3]

The metabolic activation of Trandolapril is depicted in the following workflow:



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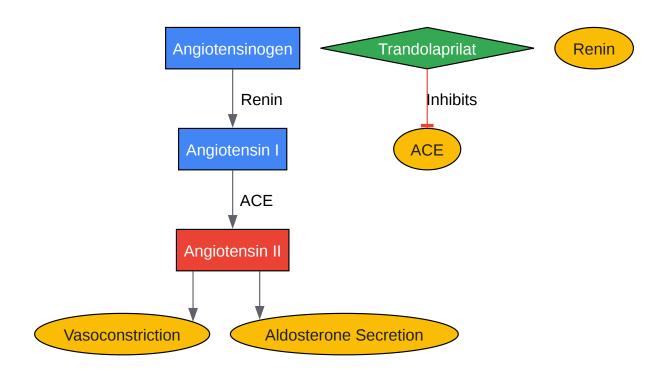
Metabolic conversion of Trandolapril to Trandolaprilat.



ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][4] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[1][4]

By competitively inhibiting ACE, Trandolaprilat decreases the formation of angiotensin II, leading to vasodilation and reduced aldosterone secretion.[4][6] This results in a decrease in blood pressure and a reduction in sodium and water retention.[4] ACE is also identical to kininase II, an enzyme that degrades the vasodilator bradykinin.[2][4] Therefore, ACE inhibition by Trandolaprilat may also lead to increased levels of bradykinin, further contributing to its antihypertensive effect.[2][4]

The role of Trandolaprilat within the renin-angiotensin-aldosterone system is illustrated below:



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Mechanism of action of Trandolaprilat in the RAAS pathway.

Experimental Protocols



The primary method for evaluating the activity of **(Rac)-Trandolaprilate-d5** is through an in vitro angiotensin-converting enzyme (ACE) inhibition assay. Several protocols exist, with a common method involving the spectrophotometric measurement of a product formed by the enzymatic reaction.

General ACE Inhibition Assay Protocol

This protocol is based on the method described by Cheung and Cushman (1971), which utilizes the substrate hippuryl-histidyl-leucine (HHL).[7]

Materials:

- Angiotensin-Converting Enzyme (ACE) from rabbit lung
- Hippuryl-Histidyl-Leucine (HHL) as substrate
- (Rac)-Trandolaprilate-d5 or other test inhibitors
- Borate buffer or Tris-HCl buffer (pH 8.3)
- 1M HCl
- Ethyl acetate
- UV-Visible Spectrophotometer

Procedure:

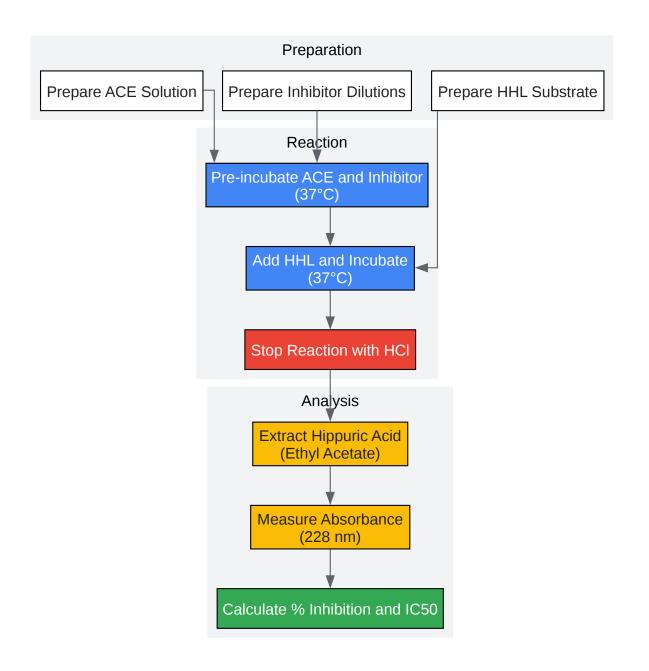
- Preparation of Reagents:
 - Prepare a stock solution of ACE in an appropriate buffer.
 - Prepare a solution of HHL substrate in the same buffer.
 - Prepare serial dilutions of the test inhibitor ((Rac)-Trandolaprilate-d5).
- Enzyme Reaction:



- In a microcentrifuge tube, pre-incubate a small volume of the ACE solution with the test inhibitor solution (or buffer for control) at 37°C for a specified time (e.g., 10 minutes).
- Initiate the reaction by adding the HHL substrate solution to the mixture.
- Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).[8]
- Reaction Termination:
 - Stop the enzymatic reaction by adding 1M HCI.[7]
- Extraction and Quantification:
 - Extract the hippuric acid (HA) formed during the reaction into an organic solvent, typically ethyl acetate.
 - Evaporate the organic solvent and redissolve the HA in water or buffer.
 - Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.[8]
- · Calculation of Inhibition:
 - The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control A_sample) / A_control] * 100 Where A_control is the absorbance of the control (no inhibitor) and A_sample is the absorbance in the presence of the inhibitor.
 - The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]

A generalized workflow for this experimental protocol is provided below:





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Experimental workflow for an in vitro ACE inhibition assay.

Conclusion



(Rac)-Trandolaprilate-d5, as a deuterated analog of the active ACE inhibitor Trandolaprilat, serves as an essential tool for advanced analytical and metabolic studies. Its chemical properties and mechanism of action are fundamentally the same as the non-labeled compound. Understanding the conversion of the prodrug Trandolapril to Trandolaprilat and its subsequent inhibition of the angiotensin-converting enzyme within the renin-angiotensin-aldosterone system is critical for its application in hypertension research and therapy. The provided experimental protocols offer a standard methodology for assessing its inhibitory activity, which is crucial for quality control and further investigation. This guide provides a foundational understanding for researchers and professionals working with this compound.

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